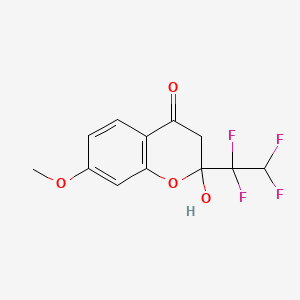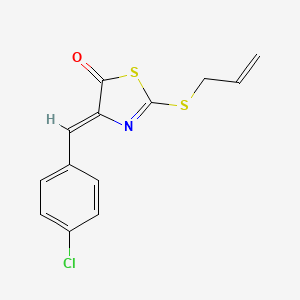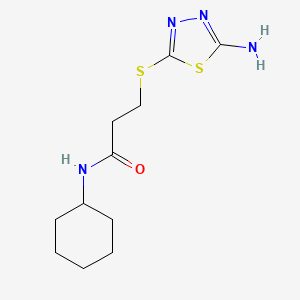![molecular formula C16H22N2O3S B5094829 CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5094829.png)
CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 4-methylphenylsulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the piperazine derivative.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to these receptors, leading to its pharmacological effects.
Comparación Con Compuestos Similares
- CYCLOBUTYL[4-(3-{4-[(4-METHYL-1-PIPERAZINYL)SULFONYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)-1-PIPERIDINYL]METHANONE
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE
Comparison: CYCLOBUTYL{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of a cyclobutyl group and a piperazine ring substituted with a 4-methylphenylsulfonyl group. This structure imparts distinct chemical and pharmacological properties compared to other similar compounds, which may have different substituents or ring structures.
Propiedades
IUPAC Name |
cyclobutyl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-5-7-15(8-6-13)22(20,21)18-11-9-17(10-12-18)16(19)14-3-2-4-14/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZBQGYLKOZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5094748.png)
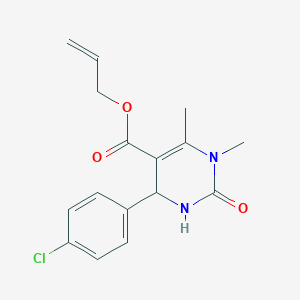
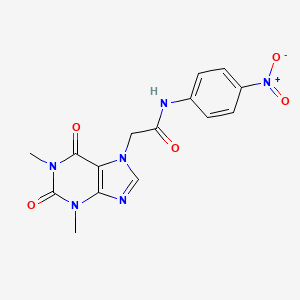
![4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B5094759.png)

![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5094781.png)
![3-(2-fluorophenyl)-5-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5094782.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5094798.png)
![ethyl 4-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5094804.png)
![6-Benzyl-2-{[(2-ethoxyphenyl)methyl]amino}-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B5094810.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5094814.png)
